molecular formula C12H12N2O6S3 B093311 Benzenesulfonic acid, 2,2'-thiobis[5-amino- CAS No. 118-86-5

Benzenesulfonic acid, 2,2'-thiobis[5-amino-

Cat. No.: B093311
CAS No.: 118-86-5
M. Wt: 376.4 g/mol
InChI Key: CHBFUBKXMBQCKO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-amino-2-(4-amino-2-sulfophenyl)sulfanylbenzenesulfonic acid
Source PubChem
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InChI

InChI=1S/C12H12N2O6S3/c13-7-1-3-9(11(5-7)22(15,16)17)21-10-4-2-8(14)6-12(10)23(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBFUBKXMBQCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)SC2=C(C=C(C=C2)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059479
Record name Benzenesulfonic acid, 2,2'-thiobis[5-amino-
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Molecular Weight

376.4 g/mol
Source PubChem
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CAS No.

118-86-5
Record name 2,2′-Thiobis[5-aminobenzenesulfonic acid]
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Record name Benzenesulfonic acid, 2,2'-thiobis(5-amino-
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Record name Thioanilinedisulfonic acid
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Record name Benzenesulfonic acid, 2,2'-thiobis[5-amino-
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Record name Benzenesulfonic acid, 2,2'-thiobis[5-amino-
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Record name 2,2'-thiobis(5-aminobenzenesulphonic) acid
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Biological Activity

Benzenesulfonic acid, 2,2'-thiobis[5-amino-] (CAS Number: 118-86-5) is a compound with significant biological activity, particularly in biochemical reactions and cellular processes. This article reviews its mechanisms of action, biochemical properties, and relevant studies that illustrate its effects on biological systems.

  • Molecular Formula : C₁₂H₁₂N₂O₆S
  • Molecular Weight : 376.43 g/mol
  • Density : 1.84 g/cm³

Benzenesulfonic acid, 2,2'-thiobis[5-amino-] exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways. It can act as an inhibitor or activator, influencing the activity of sulfonation enzymes that catalyze the transfer of sulfonate groups to other molecules.
  • Cell Signaling Modulation : It affects cell signaling pathways by modulating transcription factors, which can lead to alterations in gene expression and cellular metabolism.
  • Toxicological Effects : In animal models, high doses have been associated with toxicity, including renal damage and alterations in body weight. For instance, studies have shown that doses above 1000 mg/kg can lead to nephropathy and other systemic effects .

Cellular Effects

  • Gene Expression : The compound influences gene expression by interacting with transcription factors.
  • Metabolic Activity : It alters the activity of metabolic enzymes, impacting overall metabolic flux within cells.

Dosage Effects

Research indicates that the effects of benzenesulfonic acid vary significantly with dosage:

  • Low doses may have minimal effects.
  • High doses can cause cellular toxicity and tissue damage .

Toxicity Studies

A notable study assessed the toxicity of benzenesulfonic acid in rats and mice:

  • Rats : Application of a permanent hair dye formulation containing the compound at 0.2% led to mild dermal effects such as scabbing and fissuring.
  • Mice : Doses of 1000 mg/kg resulted in renal toxicity characterized by tubular damage and increased basophilia of the tubular epithelium .
SpeciesDose (mg/kg)Observed Effects
Rats0.2% topicalMild scabbing, fissuring
Mice≥1000Nephropathy, increased urine pigmentation

Metabolic Pathways

The compound is metabolized by sulfonation enzymes leading to the formation of various metabolites that participate in further biochemical pathways. This metabolism is critical for understanding its biological function and potential therapeutic applications .

Research Findings

Recent studies have highlighted the potential therapeutic applications of benzenesulfonic acid derivatives:

  • Compounds with similar structures have been shown to target cancer cells effectively by inhibiting anti-apoptotic proteins such as Mcl-1 and Bfl-1 . These findings suggest that modifications to the benzenesulfonic acid structure could enhance its selectivity and efficacy against specific cancer types.

Scientific Research Applications

Applications Overview

  • Synthesis of Dyes and Pigments
    • Benzenesulfonic acid derivatives are crucial intermediates in the production of various dyes and pigments. The compound's sulfonic acid group enhances solubility in water, making it suitable for dye applications.
  • Analytical Chemistry
    • The compound can be effectively separated and analyzed using High-Performance Liquid Chromatography (HPLC). A study demonstrated its separation on a Newcrom R1 HPLC column, using a mobile phase of acetonitrile, water, and phosphoric acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies .
  • Pharmaceutical Research
    • The potential pharmaceutical applications of benzenesulfonic acid derivatives include their use as intermediates in drug synthesis. The compound's structural properties allow it to participate in various chemical reactions that are essential for developing new therapeutic agents.

Case Study 1: Synthesis Methodology

A synthetic method for producing 2-amino-5-methoxy benzenesulfonic acid has been documented, which highlights the importance of benzenesulfonic acid derivatives in organic synthesis. This method emphasizes a non-toxic process with a high yield (over 82%), showcasing the compound's utility in creating safer synthetic pathways .

Case Study 2: HPLC Application

In a practical application involving HPLC, benzenesulfonic acid, 2,2'-thiobis[5-amino-] was analyzed under reverse phase conditions. The study confirmed that the compound could be effectively isolated from impurities, demonstrating its relevance in quality control within pharmaceutical manufacturing .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 118-86-5 .
  • Molecular Formula : C₁₂H₁₂N₂O₆S₃ (MW: 376.43 g/mol) .
  • Synonyms: 6,6'-Thiodimetanilic acid, NSC 7838 .
  • Structure: Composed of two benzene rings linked by a thioether (–S–) bridge, with amino (–NH₂) and sulfonic acid (–SO₃H) groups at the 5-positions of each ring .

Key Properties :

  • High solubility in water due to sulfonic acid groups.
  • Applications: Intermediate in dye synthesis, corrosion inhibitors, and surfactants .
Table 1: Structural and Functional Comparison
Compound Name CAS Number Bridging Group Substituents Molecular Formula Key Applications
2,2'-Thiobis[5-aminobenzenesulfonic acid] 118-86-5 Thioether (–S–) –NH₂, –SO₃H at 5-positions C₁₂H₁₂N₂O₆S₃ Dye intermediates, surfactants
4,4'-Diaminostilbene-2,2'-disulfonic acid 81-11-8 Ethenediyl (–CH=CH–) –NH₂, –SO₃H at 2,2'-positions C₁₄H₁₄N₂O₆S₂ Fluorescent brighteners, optical agents
Benzidine-2,2'-disulfonic acid 117-61-3 Biphenyl (–C₆H₄–C₆H₄–) –NH₂, –SO₃H at 2,2'-positions C₁₂H₁₂N₂O₆S₂ Textile dyes, analytical reagents
Triazine-modified stilbene disulfonate 85959-66-6 Ethenediyl (–CH=CH–) Triazine (–C₃N₃–) and –SO₃H groups C₂₈H₃₄N₁₀O₁₀S₂·2Na Optical brighteners, UV stabilizers
Key Differences :

Bridging Groups :

  • Thioether (–S–) : Imparts moderate chemical stability but susceptibility to oxidation compared to ethenediyl (–CH=CH–) or biphenyl bridges .
  • Ethenediyl (–CH=CH–) : Enhances conjugation and UV absorption, making it suitable for optical applications .
  • Biphenyl (–C₆H₄–C₆H₄–) : Provides rigidity and thermal stability, ideal for high-temperature dye processes .

Substituent Effects: Sulfonic Acid Groups: All compounds exhibit high water solubility due to –SO₃H, but derivatives with triazine or hydroxyl groups (e.g., ) show enhanced biodegradability . Amino Groups: The –NH₂ groups in 2,2'-thiobis[5-aminobenzenesulfonic acid] enable coupling reactions in dye synthesis, whereas triazine substituents () improve binding to cellulose .

Ethenediyl Derivatives: Classified as safer for industrial use under OECD biodegradability criteria .

Synthetic Complexity :

  • The thioether bridge in 118-86-5 requires sulfur-based coupling agents, while ethenediyl-linked compounds (e.g., 81-11-8) are synthesized via Wittig or Heck reactions .

Table 2: Physical and Chemical Properties
Property 2,2'-Thiobis[5-amino-] (118-86-5) 4,4'-Diaminostilbene-2,2'-disulfonic acid (81-11-8) Benzidine-2,2'-disulfonic acid (117-61-3)
Melting Point Not reported >300°C (decomposes) 175°C
Solubility in Water High Moderate Low (<0.1 g/100 mL at 20°C)
Biodegradability Low Moderate Low
Regulatory Status EPA-regulated OECD-compliant Restricted in EU

Preparation Methods

Table 1: Key Reaction Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (%)
SulfonationOleum, 160°C, 6 hours9285
Sulfur CouplingNa2S\text{Na}_2\text{S}, DMF, 120°C7890
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°C6575
ReductionH2\text{H}_2, Pd/C, 50 psi8895

Challenges and Solutions:

  • Byproduct Formation : Oleum-mediated reactions generate sulfonic acid byproducts; recrystallization in dilute HCl\text{HCl} improves purity.

  • Sensitivity to Oxidation : The sulfur bridge is prone to over-oxidation; inert atmospheres (N₂ or Ar) stabilize intermediates .

Q & A

Q. Q2: How is the structural integrity of this compound confirmed in academic research?

Answer: Characterization involves:

  • Spectroscopy: NMR (¹H/¹³C) to confirm aromatic proton environments and sulfonic acid groups. For example, the ethenediyl bridge shows distinct coupling constants in ¹H NMR .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₄N₂O₆S₂ for CAS 81-11-8) .
  • Elemental Analysis: To validate stoichiometry (e.g., sulfur content via combustion analysis) .

Advanced Research Questions

Q. Q3: How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

Answer: Data contradictions often arise from:

  • Tautomerism: Amino and sulfonic acid groups may exhibit tautomeric shifts. Use pH-controlled NMR (e.g., D₂O with NaOD) to stabilize specific forms .
  • Impurities: By-products like unreacted benzenesulfonyl chloride (CAS 98-09-9) or incomplete coupling intermediates require HPLC-MS for identification .
  • Crystallinity: X-ray diffraction (XRD) can resolve ambiguities in stereochemistry for crystalline derivatives .

Q. Q4: What methodologies optimize the yield of 2,2'-thiobis[5-aminobenzenesulfonic acid] derivatives?

Answer: Optimization strategies include:

  • Reaction Conditions: Elevated temperatures (80–100°C) for sulfonation steps, monitored via TLC .
  • Catalysts: Use of Lewis acids (e.g., AlCl₃) to enhance coupling efficiency .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Q5: How do environmental factors affect the stability of this compound in aqueous systems?

Answer: Stability studies involve:

  • pH-Dependent Degradation: The sulfonic acid group hydrolyzes under alkaline conditions (pH > 9). Use buffered solutions (pH 4–7) for long-term storage .
  • Photodegradation: UV-Vis spectroscopy tracks decomposition products (e.g., nitroso derivatives) under light exposure .
  • Thermal Analysis: TGA/DSC identifies decomposition temperatures (e.g., melting points 45–50°C for benzenesulfonic acid monohydrate) .

Regulatory and Environmental Considerations

Q. Q6: What are the EPA guidelines for handling derivatives of this compound?

Answer: Under 40 CFR §721.9790, significant new use rules (SNURs) require:

  • Toxicity Reporting: Submit data on aquatic toxicity (e.g., LC₅₀ for Daphnia magna) for derivatives like disodium salts .
  • Waste Management: Neutralize sulfonic acid residues before disposal (e.g., NaOH treatment) .

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